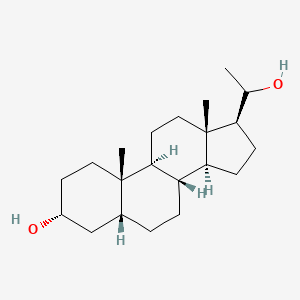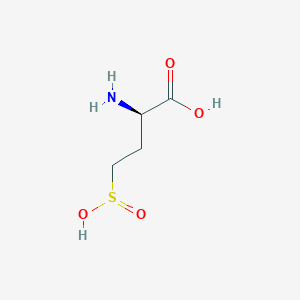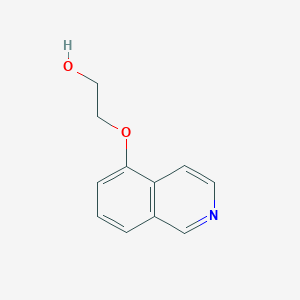
(2s,5r)-5-benzylpiperidine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2s,5r)-5-benzylpiperidine-2-carboxylic acid: is a chiral compound with significant importance in various fields of chemistry and biology It is a derivative of pipecolinic acid, which is a six-membered ring containing a nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2s,5r)-5-benzylpiperidine-2-carboxylic acid typically involves the use of L-glutamic acid as the starting material. The process includes several steps:
Esterification: L-glutamic acid undergoes esterification in the presence of an acid reagent to form an intermediate compound.
Halogenation: The intermediate reacts with halogenated acetic acid esters under basic conditions to form another intermediate.
Cyclization: Intramolecular condensation cyclization occurs under highly basic conditions to form the ketone derivative.
Condensation: The ketone derivative is condensed with benzyloxy ammonia salt hydrochlorate to yield the desired product.
Reduction and Chiral Resolution: The final steps involve reduction and chiral resolution to obtain this compound with high purity.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process is designed to be cost-effective, environmentally friendly, and to provide high yields. The use of readily available raw materials and efficient reaction conditions ensures the scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: (2s,5r)-5-benzylpiperidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents to facilitate the reaction.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl ketones, while reduction can produce benzylamines .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, (2s,5r)-5-benzylpiperidine-2-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and the development of chiral catalysts.
Biology: In biological research, this compound is studied for its potential role in enzyme inhibition and as a ligand for receptor studies. Its structural similarity to natural amino acids allows it to interact with biological systems effectively.
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It may serve as a precursor for drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Industrially, the compound is used in the production of pharmaceuticals and fine chemicals. Its versatility and reactivity make it a valuable intermediate in various chemical processes .
Wirkmechanismus
The mechanism of action of (2s,5r)-5-benzylpiperidine-2-carboxylic acid involves its interaction with specific molecular targets. The benzyl group enhances its binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The compound’s chiral nature allows it to fit into specific active sites, making it effective in modulating biological activities .
Vergleich Mit ähnlichen Verbindungen
Pipecolinic acid: The parent compound without the benzyl group.
Benzylamine: A simpler structure with a benzyl group attached to an amine.
Piperidine derivatives: Compounds with similar ring structures but different substituents.
Uniqueness: (2s,5r)-5-benzylpiperidine-2-carboxylic acid stands out due to its chiral nature and the presence of the benzyl groupIts ability to undergo diverse chemical reactions and interact with biological systems makes it a unique and valuable compound .
Eigenschaften
Molekularformel |
C13H17NO2 |
|---|---|
Molekulargewicht |
219.28 g/mol |
IUPAC-Name |
(2S,5R)-5-benzylpiperidine-2-carboxylic acid |
InChI |
InChI=1S/C13H17NO2/c15-13(16)12-7-6-11(9-14-12)8-10-4-2-1-3-5-10/h1-5,11-12,14H,6-9H2,(H,15,16)/t11-,12+/m1/s1 |
InChI-Schlüssel |
SPDWIZCKQWRDTR-NEPJUHHUSA-N |
SMILES |
C1CC(NCC1CC2=CC=CC=C2)C(=O)O |
Isomerische SMILES |
C1C[C@H](NC[C@H]1CC2=CC=CC=C2)C(=O)O |
Kanonische SMILES |
C1CC(NCC1CC2=CC=CC=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![Benzo[1,3]dioxol-5-yl-(3-methoxy-phenyl)-methanone](/img/structure/B1647924.png)



